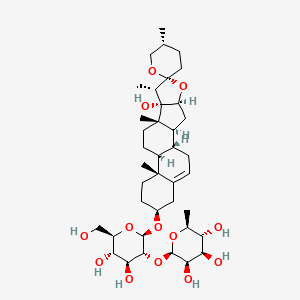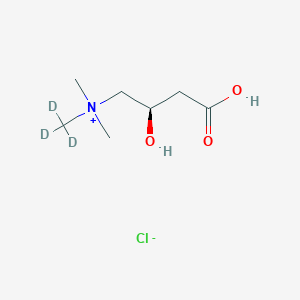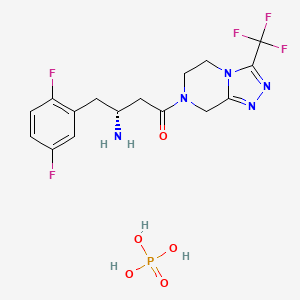
Azithromycin N-Ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azithromycin is an antibiotic medication used for the treatment of a number of bacterial infections. This includes middle ear infections, strep throat, pneumonia, traveler’s diarrhea, and certain other intestinal infections . It belongs to the class of drugs known as macrolide antibiotics and works by killing bacteria or preventing their growth .
Synthesis Analysis
While specific information on the synthesis of Azithromycin N-Ethyl was not found, there are studies on the synthesis of Azithromycin derivatives and the epimerization of an Azithromycin analogue .
Molecular Structure Analysis
Azithromycin has a molecular formula of C38H72N2O12 . The structure of Azithromycin in solution has been investigated using NMR and thermodynamic analysis .
Chemical Reactions Analysis
Azithromycin has been analyzed in different pharmaceutical dosage forms using various techniques such as microbiological methods and high-performance liquid chromatography (HPLC) . A gas chromatographic–mass spectrometric (GC–MS) method has also been described for the determination of Azithromycin residue in biological fluids .
Physical And Chemical Properties Analysis
Azithromycin has an average mass of 748.984 Da and a monoisotopic mass of 748.508545 Da . Knowledge of the predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .
科学的研究の応用
Treatment of Bacterial Skin Infections
Recent studies have explored the incorporation of azithromycin into nanosystems like microemulsions for topical treatment of skin infections . These formulations aim to improve drug retention within the skin and combat antibiotic-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Azithromycin N-Ethyl could enhance these formulations by potentially offering better solubility or skin permeation characteristics.
Nanocarrier Systems
The development of azithromycin-loaded nanocarrier systems, such as nanoemulsions and microemulsions, is a promising field of research . These systems can enhance the delivery and efficacy of azithromycin, and by extension, Azithromycin N-Ethyl could be investigated for its suitability in such advanced drug delivery systems.
作用機序
Target of Action
Azithromycin, a macrolide antibiotic, primarily targets the bacterial 50S ribosomal subunit . This subunit is a part of the bacterial ribosome, which is responsible for protein synthesis. Azithromycin binds to the 23S rRNA of the 50S ribosomal subunit .
Mode of Action
Azithromycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding blocks the exit of nascent polypeptides, thereby inhibiting protein synthesis and preventing the bacteria from replicating .
Biochemical Pathways
Azithromycin affects various biochemical pathways. It inhibits bacterial protein synthesis, which is a crucial process for bacterial replication . Additionally, azithromycin has been found to disrupt T-cell functions through inhibition of energy metabolism in immune cells . This disruption can dampen the antitumor immune response .
Pharmacokinetics
Azithromycin is primarily excreted via biliary excretion as unchanged drug, which is a major route of elimination . The pharmacokinetics of azithromycin have been found to be similar to those of Zithromax® after oral administration of a single 250-mg dose in healthy Chinese subjects . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) were found to be bioequivalent under both fasting and fed conditions .
Result of Action
The action of azithromycin results in the inhibition of bacterial growth by interfering with their protein synthesis . This leads to the death of the bacteria, thereby treating the infection. Azithromycin can also dampen the antitumor immune response by disrupting t-cell functions .
Action Environment
Environmental factors can influence the action of azithromycin. For instance, changes in pH can significantly affect the potency of azithromycin . The MIC for Staphylococcus aureus strains ranged from 50 µg/ml at pH 6 to ≤ 0.025 µg/ml at pH 8 . Additionally, exposure to sunlight, refrigerated conditions, and higher temperatures can affect the stability of azithromycin in a reconstituted oral suspension .
特性
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWHWVRHQDUNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azithromycin N-Ethyl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












